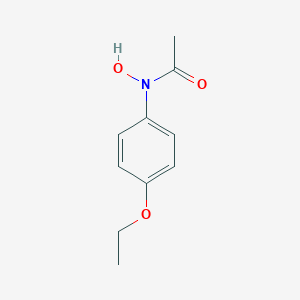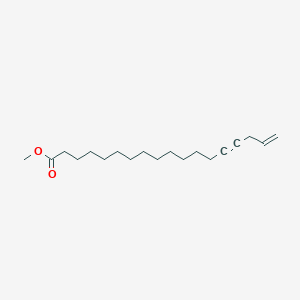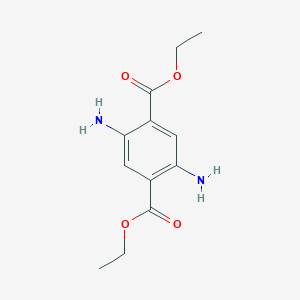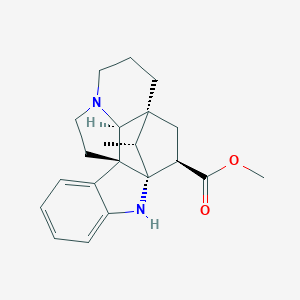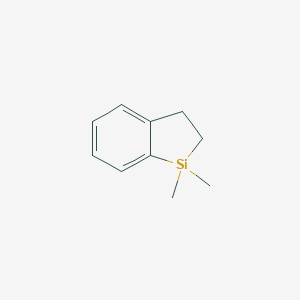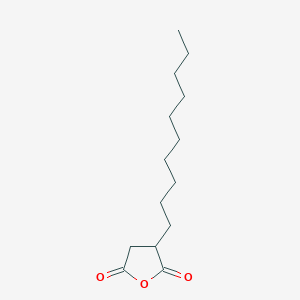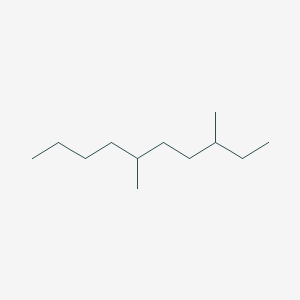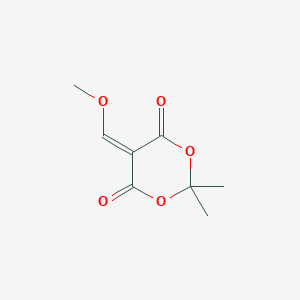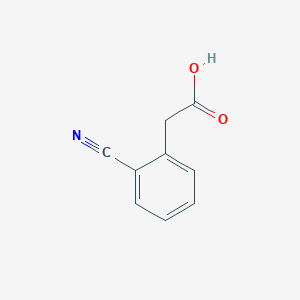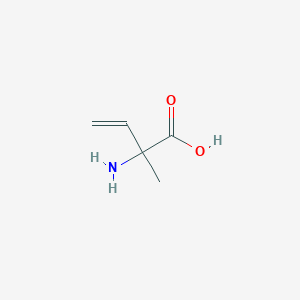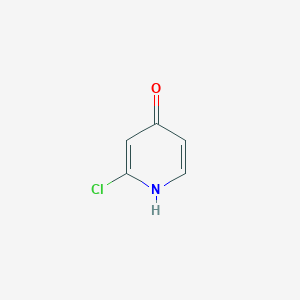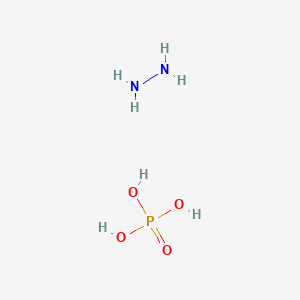
Hydrazine phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazine phosphate, also known as hydrazinium phosphate, is a white crystalline powder that is highly soluble in water. It is commonly used in scientific research as a reducing agent, a stabilizer, and a precursor to other chemicals. This compound is also utilized in the production of rocket fuels, pharmaceuticals, and pesticides.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydrazine phosphate can be synthesized through the reaction of hydrazine with phosphoric acid. The reaction typically occurs in an aqueous solution, where hydrazine hydrate is added to a solution of phosphoric acid under controlled temperature and pH conditions. The resulting product is then crystallized out of the solution.
Industrial Production Methods: In industrial settings, the production of hydrazine, phosphate (1:1) involves the same basic principles but on a larger scale. The reaction is carefully monitored to ensure the purity and yield of the product. The crystallized hydrazine, phosphate (1:1) is then filtered, washed, and dried to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Hydrazine phosphate undergoes various types of chemical reactions, including:
Oxidation: Hydrazine can be oxidized to form nitrogen gas and water.
Reduction: It acts as a reducing agent, donating electrons to other chemicals.
Substitution: Hydrazine can react with electrophiles to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: this compound is often used in the reduction of metal ions to their elemental forms.
Substitution: Reactions typically occur under acidic or basic conditions, depending on the nature of the electrophile.
Major Products Formed:
Oxidation: Nitrogen gas and water.
Reduction: Elemental metals and other reduced compounds.
Substitution: Various hydrazine derivatives.
Scientific Research Applications
Hydrazine phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reducing agent in the synthesis of nanoparticles, such as gold and silver nanoparticles.
Biology: Employed as a stabilizer in the production of colloidal suspensions.
Medicine: Utilized in the development of pharmaceuticals and as a precursor to other medicinal compounds.
Industry: Applied in the production of rocket fuels, pesticides, and other industrial chemicals.
Mechanism of Action
Hydrazine phosphate acts as a reducing agent by donating electrons to other chemicals. This process reduces the oxidation state of the other chemical, which can lead to the formation of new compounds. This compound is also a strong nucleophile, meaning it can react with electrophiles to form new compounds. The compound’s mechanism of action involves the transfer of electrons and the formation of new chemical bonds.
Comparison with Similar Compounds
Hydrazine hydrate: A similar compound that is also used as a reducing agent and in the production of rocket fuels.
Hydrazine sulfate: Another hydrazine derivative used in various industrial applications.
Hydrazine monohydrate: Commonly used in scientific research and industrial processes.
Uniqueness: Hydrazine phosphate is unique due to its specific combination of hydrazine and phosphate, which imparts distinct chemical properties. Its high solubility in water and strong reducing capabilities make it particularly valuable in scientific research and industrial applications.
Properties
CAS No. |
15823-35-5 |
|---|---|
Molecular Formula |
H7N2O4P |
Molecular Weight |
130.04 g/mol |
IUPAC Name |
hydrazine;phosphoric acid |
InChI |
InChI=1S/H4N2.H3O4P/c1-2;1-5(2,3)4/h1-2H2;(H3,1,2,3,4) |
InChI Key |
VFTOLAKHPLTCIF-UHFFFAOYSA-N |
SMILES |
NN.OP(=O)(O)O |
Canonical SMILES |
NN.OP(=O)(O)O |
Key on ui other cas no. |
15823-35-5 |
Related CAS |
302-01-2 (Parent) |
Synonyms |
hydrazinium dihydrogen phosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B102445.png)
